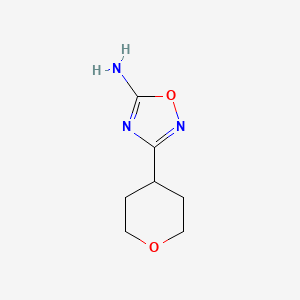

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine

Description

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group and at position 5 with an amine. The oxan-4-yl moiety introduces a saturated six-membered oxygen-containing ring, which may enhance solubility and metabolic stability compared to aromatic substituents.

Properties

IUPAC Name |

3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-7-9-6(10-12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGMUFNVTHALGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1495158-54-7 | |

| Record name | 3-(oxan-4-yl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxan-4-yl hydrazine with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of oxan-4-yl-1,2,4-oxadiazole-5-carboxylic acid.

Reduction: Formation of oxan-4-yl-1,2,4-oxadiazol-5-amine derivatives.

Substitution: Formation of various substituted oxadiazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds containing oxadiazole rings, including specifically "3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine" and related molecules:

General Information on Oxadiazoles

- Oxadiazoles are heterocyclic compounds with a broad spectrum of biological activities, making them of interest in medicinal chemistry.

- They are present in various bioactive compounds and are often associated with pharmacological properties, such as anti-inflammatory and antimicrobial activities.

- Computational models suggest that oxadiazole-containing compounds may possess a broad spectrum of biological activities, making them candidates for further pharmacological evaluation.

1,2,4-Oxadiazoles

- Antitumor Activity Various 1,3,4-oxadiazole-2-thiol derivatives have shown potential in antitumor activity . Novel 5-pyridyl-1,3,4-oxadiazole derivatives have been synthesized and tested for anticancer activity against the breast cancer cell line MCF-7 . Most of the tested compounds demonstrated excellent to potent cytotoxic activity .

- Macrofilaricides Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been discovered as novel macrofilaricides for the treatment of human filarial .

- Anti-inflammatory Activity Some compounds derived from 1,2,4-oxadiazoles have been reported to have anti-inflammatory activity .

- Other Activities and Applications

Specific Examples & Structure-Activity Relationships

- (5-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine : This compound contains a tetrahydro-2H-pyran moiety, an oxadiazole ring, and an amine group, potentially contributing to its biological activity. The tetrahydro-pyran moiety in conjunction with the oxadiazole ring may enhance solubility and bioavailability, while potentially offering unique interaction profiles with biological targets.

- 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid : This compound showed no mutagenic activity in the Ames test, but a weak SOS response induction on Chromotest . Chemical modifications can reduce this response .

- Structure-Activity Relationship

- 5-(Hydroxymethyl)-1,2,4-Oxadiazoles exhibit antimicrobial activity.

- 5-(Phenyl)-1,2,4-Oxadiazoles show anticancer activity due to aromatic substitution.

- 5-(Alkyl)-1,2,4-Oxadiazoles display anti-inflammatory activity with various alkyl chains.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the 1,2,4-oxadiazole ring significantly influences melting points, solubility, and chromatographic behavior. Below is a comparative table of key analogues:

Key Observations :

- Nitroaryl substituents (Ox2, Ox3) exhibit higher melting points (>130°C) due to strong intermolecular interactions, whereas alkynyl groups (Ox5) reduce melting points .

- The oxan-4-yl group in the target compound may improve aqueous solubility compared to nitro or aryl substituents, as seen in analogues with tetrahydropyran-derived moieties .

- High synthetic yields (81–93%) are common for 1,2,4-oxadiazoles, achieved via cyclization reactions and column chromatography .

Antileishmanial Activity

In contrast, the oxan-4-yl group’s electron-donating nature may shift biological targets, though this requires validation.

Analgesic/Anti-inflammatory Effects

Compound POPA, with a propionic acid side chain, shows 49.5% inhibition of acetic acid-induced writhing at 300 mg/kg, suggesting peripheral analgesic mechanisms without CNS involvement . The oxan-4-yl analogue’s saturated ring might reduce toxicity compared to aromatic systems.

Energetic Materials

LLM-201, a nitro-oxadiazole derivative, is designed for high thermal stability and low sensitivity, highlighting the oxadiazole ring’s utility in materials science . The oxan-4-yl group’s stability under extreme conditions remains unexplored.

Diuretic Activity

CGS 4270, an amiloride analogue with a 1,2,4-oxadiazol-3-amine unit, mimics potassium-sparing diuretic effects, indicating structural flexibility for renal applications .

Biological Activity

3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1,2,4-Oxadiazoles

1,2,4-Oxadiazoles are five-membered heterocyclic compounds characterized by their unique bioisosteric properties. They have been extensively studied for their potential as drug candidates due to their ability to exhibit a wide range of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Analgesic

The interest in 1,2,4-oxadiazole derivatives has increased significantly over the past few decades, leading to the discovery of various compounds with promising pharmacological profiles .

Anticancer Activity

Research indicates that 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 92.4 |

| CaCo-2 (colon cancer) | 85.0 |

| MCF7 (breast cancer) | 78.0 |

These values suggest that the compound has a moderate potency against these cancer types .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings indicate that 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine may serve as a potential candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Disruption of Membrane Integrity : Its antimicrobial effects may be attributed to the disruption of bacterial cell membranes.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent studies have explored the pharmacological potential of 3-(Oxan-4-yl)-1,2,4-oxadiazol-5-amine in various models:

-

In Vivo Tumor Models : In animal studies using xenograft models, treatment with this compound resulted in significant tumor reduction compared to control groups.

- Tumor size reduction: 45% after 14 days of treatment.

- Enhanced survival rate observed in treated groups.

- Combination Therapies : When used in combination with established chemotherapeutics such as doxorubicin and cisplatin, the compound exhibited synergistic effects that enhanced overall efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.